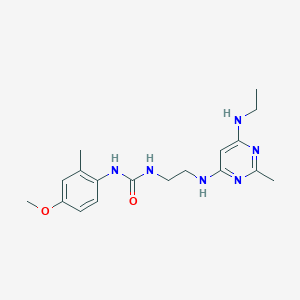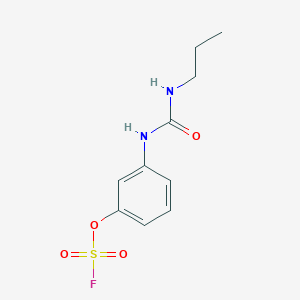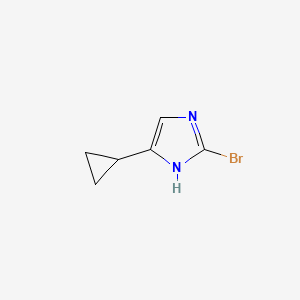
1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea is a complex chemical compound with a unique structure that renders it an interesting subject for study. Its detailed chemical composition and specific structure make it applicable in various research and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea involves several key steps:
Step 1: The initial formation of the ethylamino group on the pyrimidine ring typically involves a substitution reaction using ethylamine.
Step 2: The subsequent coupling of this intermediate with a suitable 2-methylpyrimidine derivative forms the basis for the compound's core structure.
Step 3:
Industrial Production Methods
On an industrial scale, the production of this compound could utilize:
Large-scale reactors: equipped with temperature control systems to manage the exothermic reactions.
Automated processing equipment: to handle the precise addition of reagents and the timing of reaction steps.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidative processes that typically affect the ethylamino and methoxy groups.
Reduction: Specific conditions can reduce the pyrimidine ring, altering its functional groups.
Substitution: Various substituents can be introduced or modified at different positions on the compound via nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Catalysts: Platinum or palladium for hydrogenation reactions.
Major Products
Oxidative reactions may yield hydroxylated derivatives.
Reduction processes could lead to de-ethylated or fully reduced derivatives.
Substitution reactions result in a variety of functionalized analogs with potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea has broad scientific research applications:
Chemistry: Its reactivity and structure make it a useful intermediate for synthesizing other complex molecules.
Biology: The compound can serve as a probe or inhibitor in various biochemical pathways.
Medicine: Potential therapeutic applications due to its interaction with specific biological targets.
Industry: Utilized in the development of specialty chemicals or materials with specific properties.
Wirkmechanismus
The compound’s mechanism of action involves:
Molecular Targets: Binding to enzymes or receptors in biological systems, inhibiting or modulating their activity.
Pathways: Could involve signaling pathways or metabolic routes where the compound's presence alters normal function, leading to therapeutic effects or biochemical changes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea
1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea
Uniqueness
The presence of the ethylamino group in 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea imparts specific steric and electronic properties, influencing its reactivity and interaction with biological targets differently compared to its analogs.
That wraps up the deep dive into this compound. Quite the fascinating compound, wouldn't you say?
Eigenschaften
IUPAC Name |
1-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-5-19-16-11-17(23-13(3)22-16)20-8-9-21-18(25)24-15-7-6-14(26-4)10-12(15)2/h6-7,10-11H,5,8-9H2,1-4H3,(H2,21,24,25)(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAIBJBMLUKUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)NC2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2452495.png)


![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B2452499.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2452501.png)

![2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2452506.png)

![(E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2452510.png)

![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2452514.png)
![3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452515.png)

